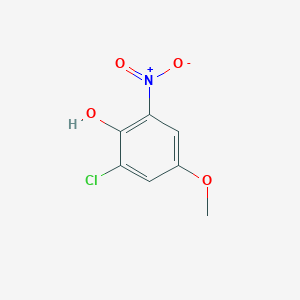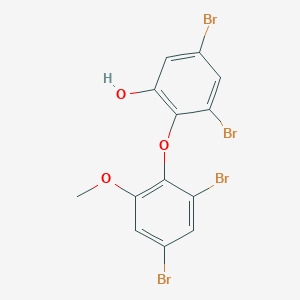![molecular formula C19H39NO4 B14247353 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide CAS No. 393517-87-8](/img/structure/B14247353.png)
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide is a synthetic organic compound with the molecular formula C19H39NO4. It is characterized by the presence of a long dodecyl chain and a triethylene glycol moiety, making it a versatile molecule with various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide typically involves the reaction of dodecanoic acid with N-methyl-ethanolamine, followed by the addition of triethylene glycol. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Esterification: Dodecanoic acid is reacted with N-methyl-ethanolamine in the presence of a catalyst such as sulfuric acid to form N-methyldodecanamide.
Addition of Triethylene Glycol: Triethylene glycol is then added to the N-methyldodecanamide under basic conditions, typically using sodium hydroxide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize efficiency and yield. The reaction conditions are carefully monitored, and purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants due to its amphiphilic nature.
作用機序
The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide is primarily based on its ability to interact with lipid membranes and alter their properties. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the transport of therapeutic agents across cell membranes.
類似化合物との比較
Similar Compounds
Nonaethylene glycol: Similar in structure but lacks the dodecyl chain, making it less hydrophobic.
Triethylene glycol monoamine: Contains a similar triethylene glycol moiety but differs in the amine group and lacks the dodecyl chain.
Uniqueness
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide stands out due to its unique combination of a long hydrophobic dodecyl chain and a hydrophilic triethylene glycol moiety. This dual nature makes it highly effective as a surfactant and emulsifying agent, with applications in various fields ranging from chemistry to medicine.
特性
CAS番号 |
393517-87-8 |
|---|---|
分子式 |
C19H39NO4 |
分子量 |
345.5 g/mol |
IUPAC名 |
N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-N-methyldodecanamide |
InChI |
InChI=1S/C19H39NO4/c1-3-4-5-6-7-8-9-10-11-12-19(22)20(2)13-15-23-17-18-24-16-14-21/h21H,3-18H2,1-2H3 |
InChIキー |
WNXOLXARLSHCIY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)N(C)CCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
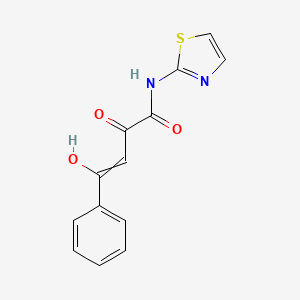
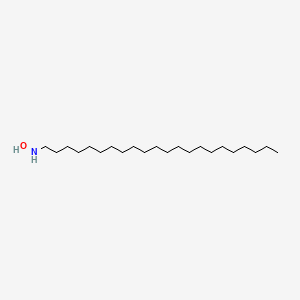
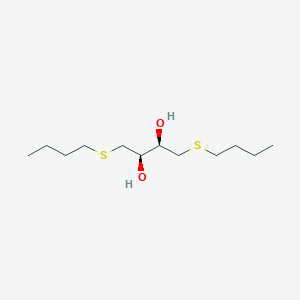
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)


![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
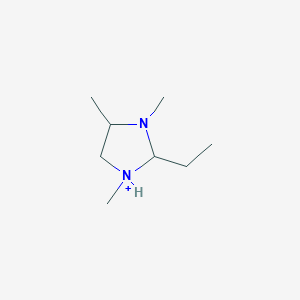
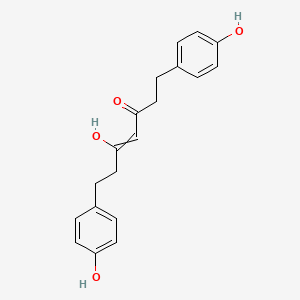
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)

